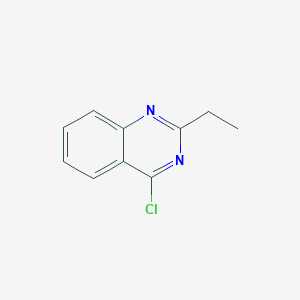

4-Chloro-2-ethylquinazoline

説明

4-Chloro-2-ethylquinazoline is a chemical compound with the molecular formula C10H9ClN2 . It is used in the synthesis of various chemical compounds .

Synthesis Analysis

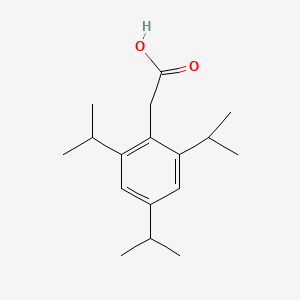

The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Various methods for the synthesis of 4-quinolones have been reported, including activated alkyne-based reactions, K2CO3/DIPEA-catalyzed reaction, Baylis–Hillman reaction, Pd-catalyzed Buchwald–Hartwig amination, intramolecular Houben–Hoesch reaction, tandem acyl transfer – cyclization of o-alkynoylanilines, and fused heterocycle synthesis via double heteroannulation .Molecular Structure Analysis

The molecular structure of 4-Chloro-2-ethylquinazoline consists of a quinazoline core with a chlorine atom at the 4-position and an ethyl group at the 2-position . The molecular weight of this compound is 192.64 g/mol .科学的研究の応用

Anticancer Potential and Mechanism of Action

Research into derivatives of 4-chloro-2-ethylquinazoline has shown promise in the development of novel anticancer agents. One study focused on the discovery of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, which emerged from modifications of the 2-Cl group in quinazoline derivatives. This compound demonstrated potent apoptosis-inducing activity, with an EC50 of 2 nM in cell-based assays. It exhibited remarkable blood-brain barrier penetration and efficacy in human breast cancer and mouse xenograft models, highlighting its potential as an anticancer clinical candidate (Sirisoma et al., 2009).

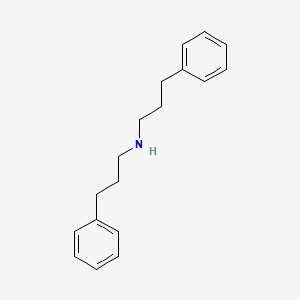

Synthesis and Biological Screening

The synthesis of hybrid molecules combining 4-chloro-2-ethylquinazoline with isoniazid, catalyzed by N,N-diisopropylethylamine, led to compounds with evaluated anti-malarial, anti-microbial, and anti-tuberculosis activities. These compounds underwent cytotoxicity assessments, molecular docking studies, and ADME (Absorption, Distribution, Metabolism, and Excretion) property analysis, showcasing a multifaceted approach to drug discovery and development (Patel et al., 2020).

Antimicrobial Agents

A study on 3-(2'-chloroethyl)-2-methyl-3,4-dihydroquinazolin-4-one derivatives revealed their potential as antimicrobial agents. These compounds, upon reaction with various reagents, yielded derivatives that were tested against both Gram-positive and Gram-negative bacteria, comparing favorably with tetracycline. This research underscores the quinazoline derivatives' potential in addressing antibiotic resistance and developing new antimicrobial therapies (El-zohry & Abd-Alla, 2007).

Antioxidant Properties

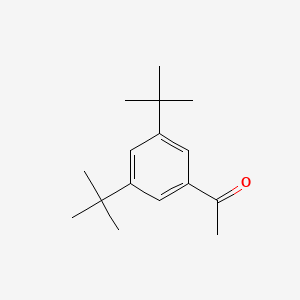

Research into 7-chloroquinoline-1,2,3-triazoyl carboxylates demonstrated the synthesis of compounds with potential antioxidant activities. These compounds were created through reactions involving 4-azido-7-chloroquinoline and β-ketoesters, with some showing efficacy in reducing lipid peroxidation and scavenging nitric oxide in vitro. Such findings suggest a novel route for producing heterocyclic compounds with antioxidant properties, beneficial for managing oxidative stress-related diseases (Saraiva et al., 2015).

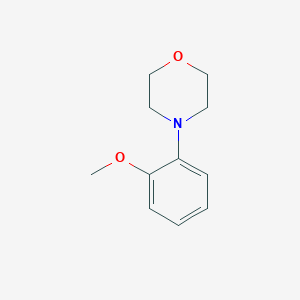

Chemoselectivity in Amination

A study explored the chemoselectivity of 4-chloroquinazolines with aminopyrazoles, revealing how different conditions can lead to selective amination. This research highlights the versatility of 4-chloro-2-ethylquinazoline and related compounds as building blocks in synthetic chemistry, potentially leading to the discovery of novel therapeutic agents (Shen et al., 2010).

Novel Quinazoline Derivatives

Another avenue of research involved synthesizing novel quinazoline derivatives for potential anticancer applications. By employing 2-chloromethyl-4(3H)-quinazolinones as intermediates, researchers developed 4-anilinoquinazoline derivatives with promising in vitro anticancer activity, further emphasizing the therapeutic potential of this chemical scaffold (Li et al., 2010).

Safety And Hazards

特性

IUPAC Name |

4-chloro-2-ethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-2-9-12-8-6-4-3-5-7(8)10(11)13-9/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUNVFMFQKNWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440709 | |

| Record name | 4-chloro-2-ethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-ethylquinazoline | |

CAS RN |

38154-40-4 | |

| Record name | 4-chloro-2-ethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)

![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)